2-(Bromomethyl)-9,10-dihydrophenanthrene
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Overview
Description
2-(Bromomethyl)-9,10-dihydrophenanthrene is an organic compound that belongs to the class of bromomethyl derivatives of dihydrophenanthrene. This compound is characterized by the presence of a bromomethyl group attached to the 2-position of the 9,10-dihydrophenanthrene skeleton. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-9,10-dihydrophenanthrene typically involves the bromination of 9,10-dihydrophenanthrene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This involves the use of continuous flow reactors and more efficient mixing and heating systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-9,10-dihydrophenanthrene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-9,10-dihydrophenanthrene involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzophenone: Similar in structure but with a benzophenone core.
2-(Bromomethyl)-1,3-dioxolane: Contains a dioxolane ring instead of the dihydrophenanthrene core.
Ethyl 2-(bromomethyl)acrylate: Features an acrylate ester group.
Uniqueness
2-(Bromomethyl)-9,10-dihydrophenanthrene is unique due to its dihydrophenanthrene core, which imparts distinct chemical and physical properties compared to other bromomethyl derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
89988-19-2 |
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Molecular Formula |
C15H13Br |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
2-(bromomethyl)-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C15H13Br/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-5,8-9H,6-7,10H2 |
InChI Key |
ZQTWGIDXEZHCOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CBr)C3=CC=CC=C31 |
Origin of Product |
United States |
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